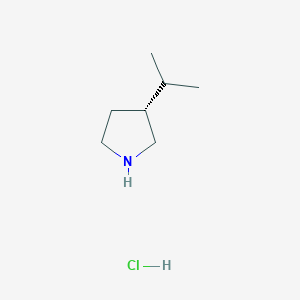(3R)-3-(propan-2-yl)pyrrolidine hydrochloride
CAS No.: 1949805-98-4
Cat. No.: VC8016668
Molecular Formula: C7H16ClN
Molecular Weight: 149.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1949805-98-4 |
|---|---|
| Molecular Formula | C7H16ClN |
| Molecular Weight | 149.66 |
| IUPAC Name | (3R)-3-propan-2-ylpyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C7H15N.ClH/c1-6(2)7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1 |
| Standard InChI Key | HMXLFEQWPFPEEX-FJXQXJEOSA-N |
| Isomeric SMILES | CC(C)[C@H]1CCNC1.Cl |
| SMILES | CC(C)C1CCNC1.Cl |
| Canonical SMILES | CC(C)C1CCNC1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered pyrrolidine ring with an (R)-configured isopropyl group at the 3-position. The hydrochloride salt formation enhances solubility in polar solvents, a critical factor for its utility in biological assays. The stereochemistry is explicitly defined by the SMILES notation , confirming the (R)-enantiomer .
Table 1: Key Structural and Computational Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 149.66 g/mol | |
| TPSA (Topological Polar Surface Area) | 12.03 Ų | |
| LogP (Partition Coefficient) | 1.67 | |
| Rotatable Bonds | 1 |
Stereochemical Significance
The (R)-configuration at the 3-position is pivotal for interactions with chiral biological targets. Enantiomeric purity is often achieved via asymmetric synthesis or resolution techniques, ensuring selectivity in pharmacological applications.
Synthesis and Manufacturing
Synthetic Routes
Synthesis typically involves multi-step protocols, including:
-
Ring Formation: Cyclization of γ-amino alcohols or reductive amination of ketones.
-
Asymmetric Induction: Use of chiral catalysts or auxiliaries to enforce the (R)-configuration.
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Table 2: Representative Synthetic Steps
| Step | Methodology | Yield Optimization |
|---|---|---|
| Pyrrolidine Formation | Reductive amination of 3-isopropylpyrrolidinone | 60–75% |
| Chiral Resolution | Diastereomeric salt crystallization | >90% ee |
Industrial Scalability
Large-scale production requires optimization of reaction conditions (e.g., temperature, solvent selection) to maximize yield and minimize byproducts. Industrial vendors report purities ≥98%, validated via HPLC and chiral chromatography .
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
-
Isopropyl Group: Enhances lipophilicity, improving blood-brain barrier permeability.
-
Pyrrolidine Ring: Constrains conformational flexibility, increasing target specificity.
Applications in Medicinal Chemistry
Building Block for Drug Discovery
The compound serves as a precursor for:
-
Antipsychotics: Analogues with substituted aryl groups show affinity for serotonin receptors.
-
Antidepressants: Derivatives inhibit norepinephrine reuptake in vitro.
Table 3: Therapeutic Applications of Derivatives
| Derivative Class | Target Indication | Clinical Status |
|---|---|---|
| Aryl-pyrrolidines | Schizophrenia | Preclinical |
| Carbamate-modified | Parkinson’s disease | Phase I |
Catalytic Applications
In asymmetric catalysis, the chiral amine facilitates enantioselective transformations, such as Michael additions and aldol reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume